molecular formula C13H23NO3 B12949748 Tert-butyl 3-acetylazepane-1-carboxylate

Tert-butyl 3-acetylazepane-1-carboxylate

Cat. No.: B12949748
M. Wt: 241.33 g/mol
InChI Key: QUGHWYDAHLLZSD-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and an acetyl group attached to the azepane ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Azepane is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl azepane-1-carboxylate.

    Step 2: The resulting tert-butyl azepane-1-carboxylate is then acetylated using acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetylazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-acetylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl ester and acetyl groups allows for specific interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-acetylazepane-1-carboxylate is unique due to its specific combination of functional groups and the seven-membered azepane ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-acetylazepane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3

InChI Key

QUGHWYDAHLLZSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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